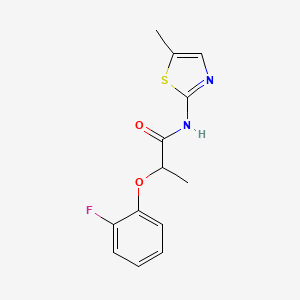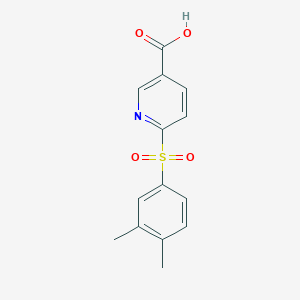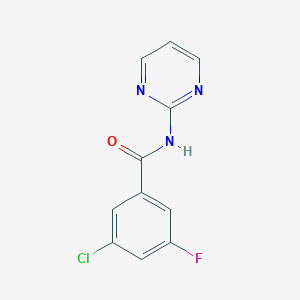![molecular formula C21H25N5O B12241974 3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12241974.png)
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a dimethylpyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Dimethylpyrimidine Moiety: The final step involves the coupling of the dimethylpyrimidine moiety to the piperidine ring through a reductive amination reaction, using reagents such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Functionalized dimethylpyrimidine derivatives.
Scientific Research Applications
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Evaluated for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-3,4-dihydroquinazolin-4-one.
Piperidine Derivatives: Compounds with piperidine rings, such as 4-piperidone derivatives.
Pyrimidine Derivatives: Compounds with dimethylpyrimidine moieties, such as 5,6-dimethylpyrimidine-4-amine.
Uniqueness
The uniqueness of 3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its multi-functional structure, which combines the pharmacophoric features of quinazolinone, piperidine, and pyrimidine. This structural complexity allows for diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-[[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H25N5O/c1-14-15(2)22-13-23-20(14)25-10-8-17(9-11-25)12-26-16(3)24-19-7-5-4-6-18(19)21(26)27/h4-7,13,17H,8-12H2,1-3H3 |
InChI Key |
ICDAVTKOTNCDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12241891.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide](/img/structure/B12241894.png)
![{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12241901.png)
![4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12241906.png)
![4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine](/img/structure/B12241909.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12241910.png)
![3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B12241917.png)

![8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12241927.png)
![5-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B12241931.png)

![9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12241949.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B12241957.png)

